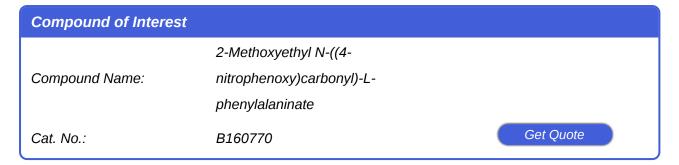


An In-depth Technical Guide on the Stability and Storage of Nifedipine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Nifedipine, a widely used calcium channel blocker. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and efficacy of this compound in their work.

Chemical Profile of Nifedipine

Nifedipine is a dihydropyridine derivative with the systematic IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]. It is characterized as an odorless, yellow crystalline powder that is tasteless[1][2].

Key Identifiers:

Molecular Formula: C₁₇H₁₈N₂O₆[1]

CAS Number: 21829-25-4[1]

Stability Profile

Nifedipine's stability is influenced by several factors, most notably light, temperature, and the formulation in which it is prepared.



2.1. Light Sensitivity:

Nifedipine is highly sensitive to light[2][3]. Exposure to daylight or certain wavelengths of artificial light can cause it to decompose into a nitrosophenylpyridine derivative. UV light exposure may lead to the formation of a nitrophenylpyridine derivative[3]. Therefore, it is imperative to protect Nifedipine and its formulations from light at all times.

2.2. Thermal Stability:

The stability of Nifedipine is also temperature-dependent. As a solid, it is expected to be stable for at least two years when stored at 2-8°C[3]. For formulated products, specific temperature recommendations should be followed. For instance, nifedipine liquid-filled capsules should be stored at 15-25°C, while extended-release tablets should be stored at a temperature below 30°C[1].

2.3. Stability in Oral Suspensions:

Studies have been conducted to determine the stability of nifedipine in compounded oral suspensions. In one study, nifedipine suspensions were prepared using two different vehicles: 1% methylcellulose:simple syrup NF (1:13) and Ora Plus:Ora Sweet (1:1) at a concentration of 4 mg/mL[4]. The stability of these suspensions was assessed over a 3-month period at two different temperatures.

The results indicated that at 4°C (refrigerated), the nifedipine concentration remained at nearly 100% of the initial concentration in both formulations for the entire 91-day study period[4]. At 25°C (room temperature), the mean concentration of nifedipine was $98.9\% \pm 2.36\%$ in the Ora Plus:Ora Sweet formulation and $97.4\% \pm 2.48\%$ in the 1% methylcellulose-syrup formulation after 3 months[4]. No significant changes in pH or physical appearance were observed in any of the samples[4].

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for Nifedipine and its preparations:



Formulation	Storage Temperature	Light Protection	Moisture Protection
Solid Powder (as supplied)	2-8°C[3]	Required[1][2][3]	Required[1]
Liquid-filled Capsules	15-25°C[1]	Required[1]	Required[1]
Extended-Release Tablets	Below 30°C[5]	Required[1]	Required[5]
Compounded Oral Suspensions	4°C or 25°C[4]	Required[1][2][3]	Recommended

Experimental Protocols

4.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Nifedipine in Oral Suspensions:

The following is a general outline of a stability-indicating HPLC method, as described in the referenced study for analyzing nifedipine in oral suspensions[4].

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
 The exact composition should be optimized for adequate separation.
- Column: A C18 reverse-phase column is typically used.
- Flow Rate: A flow rate of approximately 1.0 mL/min is common.
- Detection Wavelength: Nifedipine can be detected at a wavelength of 235 nm.
- Sample Preparation:
 - Accurately weigh a portion of the suspension.
 - Dilute with a suitable solvent (e.g., mobile phase) to a known concentration.



- \circ Filter the sample through a 0.45 μm filter before injection into the HPLC system.
- Forced Degradation Studies: To validate the stability-indicating nature of the assay, forced
 degradation studies should be performed. This involves subjecting nifedipine solutions to
 stress conditions such as acid, base, heat, oxidation, and light to generate degradation
 products. The HPLC method should be able to resolve the nifedipine peak from all
 degradation product peaks.

Visualizations

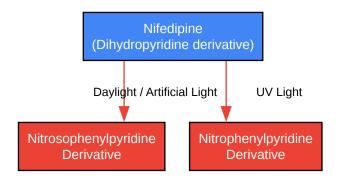
Logical Workflow for Nifedipine Stability Assessment



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Caption: Workflow for assessing the stability of Nifedipine formulations.

Degradation Pathway of Nifedipine under Light Exposure



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Caption: Simplified degradation pathways of Nifedipine upon light exposure.



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